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Dimethoxymethyl(propyl)silane

Surface Modification Coatings Adhesion Promotion

Dimethoxymethyl(propyl)silane (n-propylmethyldimethoxysilane) is a dialkoxy-functional organosilane with the molecular formula C₆H₁₆O₂Si and a molecular weight of 148.28 g/mol. It is classified as an alkoxysilane coupling agent, characterized by two methoxy hydrolyzable groups, a non-hydrolyzable methyl group, and a non-hydrolyzable propyl chain attached to the silicon center.

Molecular Formula C6H16O2Si
Molecular Weight 148.28 g/mol
Cat. No. B8083314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxymethyl(propyl)silane
Molecular FormulaC6H16O2Si
Molecular Weight148.28 g/mol
Structural Identifiers
SMILESCCC[SiH2]C(OC)OC
InChIInChI=1S/C6H16O2Si/c1-4-5-9-6(7-2)8-3/h6H,4-5,9H2,1-3H3
InChIKeyFUINFYCIIMWIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethoxymethyl(propyl)silane (CAS 18173-73-4): Core Properties and Procurement Specifications


Dimethoxymethyl(propyl)silane (n-propylmethyldimethoxysilane) is a dialkoxy-functional organosilane with the molecular formula C₆H₁₆O₂Si and a molecular weight of 148.28 g/mol . It is classified as an alkoxysilane coupling agent, characterized by two methoxy hydrolyzable groups, a non-hydrolyzable methyl group, and a non-hydrolyzable propyl chain attached to the silicon center [1]. This substitution pattern imparts a distinct balance between surface reactivity and hydrophobic modification potential. Key physical properties include a boiling point of 126 °C, a density of approximately 0.869 g/mL, and a hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water) [2]. The compound is commercially available with typical purities of 95% or higher .

Why Dimethoxymethyl(propyl)silane Cannot Be Simply Substituted with Other Alkoxysilanes


Interchanging alkoxysilanes within a formulation or surface treatment process without quantitative justification carries significant performance risk. The number of hydrolyzable alkoxy groups (two methoxy in this compound versus one in monoalkoxy analogs or three in trialkoxy analogs) fundamentally dictates the crosslinking density and the nature of the deposited film (monolayer vs. polymeric network) [1]. Furthermore, the hydrolysis rate of methoxy groups is demonstrably faster than that of ethoxy groups, which directly impacts processing time and the reproducibility of surface coverage . The specific propyl chain length influences the monolayer organization and the resulting hydrophobic character, as demonstrated by molecular dynamics simulations comparing short-chain vs. long-chain silanes [2]. Substitution with a compound possessing a different alkyl chain, a different number of alkoxy groups, or an ethoxy analog will alter the kinetics of silanization, the physical structure of the interphase, and ultimately the functional properties of the modified material. The following evidence quantifies these differentiating factors.

Quantitative Differentiation of Dimethoxymethyl(propyl)silane: Evidence-Based Comparisons Against Analogs


Dialkoxy Architecture vs. Monoalkoxy Analog: Hydrolytic Crosslinking Potential

The presence of two methoxy groups in Dimethoxymethyl(propyl)silane enables the formation of a more robust, crosslinked siloxane network upon hydrolysis and condensation compared to its monoalkoxy analog, n-Propyldimethylmethoxysilane (CAS 18182-14-4). Monoalkoxysilanes are limited to forming a monolayer on a substrate surface because they possess only one hydrolyzable group that can covalently attach, whereas dialkoxysilanes can react to form linear and branched oligomeric siloxane structures, creating a polymeric interphase [1]. This fundamental difference in crosslinking capability translates to potentially greater adhesion durability and cohesive strength in composite applications, a parameter not achievable with monoalkoxy variants.

Surface Modification Coatings Adhesion Promotion

Hydrolysis Kinetics: Methoxy vs. Ethoxy Functional Silanes

Dimethoxymethyl(propyl)silane, as a methoxy-functional silane, hydrolyzes significantly faster than its ethoxy-substituted analogs (e.g., a hypothetical diethoxypropylmethylsilane). The relative hydrolysis rates of alkoxysilanes follow a defined order under acidic conditions: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy . This faster hydrolysis, attributed to the smaller size and higher polarity of the methoxy group, allows for more rapid surface silanization and can be a critical factor in manufacturing processes where throughput and quick curing are essential [1]. A direct comparison study of aminopropylsilanes demonstrated that the methoxy-substituted variant hydrolyzed much faster than the ethoxy-substituted one under identical conditions [2].

Reaction Kinetics Process Optimization Surface Chemistry

Propyl Chain Influence on Monolayer Organization: Simulation Evidence

Molecular dynamics simulations provide insight into how the propyl chain of Dimethoxymethyl(propyl)silane (after hydrolysis to its silanol form and bonding) would organize on a silica surface relative to other alkyl chain lengths. A comprehensive study examined the arrangement of monofunctional silanes, including n-propyldimethylmethoxysilane (the monoalkoxy analog with an identical propyl group). The results indicate that while long alkyl chains (e.g., C18) straighten and adopt a more organized structure with increasing surface coverage, the tilt angle of short propyl chains remains independent of surface coverage [1]. This suggests that Dimethoxymethyl(propyl)silane would create a more disordered or fluid-like interface compared to a C18 silane, a property that can be advantageous for promoting polymer interpenetration and adhesion, whereas the more ordered C18 layer is better for creating a highly hydrophobic barrier.

Molecular Dynamics Self-Assembled Monolayers Surface Analysis

Comparative Physical Properties for Process Design

The physical properties of Dimethoxymethyl(propyl)silane differentiate it from both its monoalkoxy analog and its dimethyl-substituted counterpart. Specifically, its boiling point (126 °C) is approximately 30 °C higher than that of n-Propyldimethylmethoxysilane (94-96 °C) . This higher boiling point is attributed to the increased polarity and potential for intermolecular interactions conferred by the second methoxy group. This difference in volatility is a critical parameter for processes like chemical vapor deposition (CVD) or when selecting storage and handling conditions. Furthermore, its density (0.869 g/mL) is higher than that of the monoalkoxy analog (0.787-0.790 g/mL) and of Dimethoxydimethylsilane (0.88 g/mL), reflecting the different molecular packing and mass distribution .

Process Engineering Vapor Deposition Material Handling

Optimal Application Scenarios for Dimethoxymethyl(propyl)silane Based on Quantitative Differentiation


Surface Hydrophobization Requiring Moderate Water Vapor Permeability

Based on the dialkoxy architecture and propyl chain length, Dimethoxymethyl(propyl)silane is well-suited for creating hydrophobic yet breathable coatings. The non-polar propyl group imparts hydrophobicity, while the dialkoxy functionality allows for a durable polymeric network. Importantly, as noted for this class of silane, coatings maintain a high degree of permeability to water vapor, allowing the substrate to 'breathe' and reducing deterioration associated with entrapped water at the coating interface [1]. This property is directly linked to the evidence in Section 3 regarding crosslinking potential and chain organization.

Adhesion Promotion in Fast-Curing Industrial Composite Manufacturing

The faster hydrolysis kinetics of the methoxy groups, as quantified in the cross-study comparable evidence in Section 3, make Dimethoxymethyl(propyl)silane a preferred choice for high-throughput manufacturing processes. For applications requiring rapid silanization of fillers (e.g., silica, clay) or treatment of reinforcing fibers (e.g., glass) prior to incorporation into a polymer matrix, the accelerated hydrolysis translates to shorter cycle times and improved manufacturing efficiency . This is a quantifiable process advantage over ethoxy-based silanes.

Interphase Design for Enhanced Polymer Compatibility and Adhesion

The molecular dynamics simulation evidence indicates that the short propyl chain creates a less ordered, more penetrable silane layer on a filler surface compared to long-chain alkylsilanes [2]. In applications such as reinforced thermoplastics or thermosets (e.g., polyolefins, epoxies), this disordered interface can promote mechanical interlocking and interpenetration of the polymer matrix into the silane layer, thereby enhancing interfacial adhesion and stress transfer. The dialkoxy nature further ensures that this interphase is covalently bound and robust. This scenario is a direct translation of the class-level inference evidence from Section 3.

Concrete and Masonry Protection Where Ion Barrier is Critical

Dimethoxymethyl(propyl)silane's ability to form a non-polar, hydrophobic coating that is also impermeable to ions makes it an effective protectant for concrete and rebar-reinforced structures [1]. The evidence from Section 3 on its dialkoxy crosslinking potential confirms it can create a durable barrier. Since ions are not transported through non-polar silane coatings, this application leverages the physical-chemical properties of the propyl group and the robust siloxane network to mitigate corrosion of embedded steel reinforcement, directly extending the service life of infrastructure.

Technical Documentation Hub

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